molecular formula C19H16N4O2 B2701254 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide CAS No. 1021037-63-7

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B2701254
CAS No.: 1021037-63-7
M. Wt: 332.363
InChI Key: DWAVDJHLIYFNKX-UHFFFAOYSA-N
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Description

2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a synthetic organic compound designed for research purposes, integrating two privileged pharmacophores in medicinal chemistry: the indole and the 1,3,4-oxadiazole rings . This molecular architecture is of significant interest in early-stage drug discovery. The indole scaffold is a versatile structure known for its widespread presence in biologically active compounds and its ability to interact with diverse biological targets . The 1,3,4-oxadiazole moiety is a five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for esters and carbamates, which can enhance the drug-like properties of a molecule . Recent high-throughput screening and structure-activity relationship (SAR) studies have identified novel acetamide derivatives conjugating indole and 1,3,4-oxadiazole rings as potent inhibitors of HIV-1 Tat-mediated viral transcription, demonstrating low micromolar to sub-micromolar efficacy against viral infectivity and replication in T cell lines and peripheral blood mononuclear cells . The mechanism of action for such compounds involves specific interference with the viral transcriptional step, potentially by targeting Tat-regulated epigenetic modulation on the long-terminal repeat (LTR) promoter, without affecting other stages of the infection cycle . Furthermore, these derivatives have shown similar potency against anti-retroviral drug-resistant HIV-1 strains, highlighting their potential as a scaffold for a new class of anti-HIV-1 therapeutic agents . Beyond virology, the 1,3,4-oxadiazole core is extensively investigated in oncology research for its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVDJHLIYFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-acetamide derivatives modified with heterocyclic rings. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Indole + 1,3,4-oxadiazole 5-Methyl-oxadiazole, N-phenylacetamide Cyclization + alkylation Anticancer (predicted), enzyme inhibition
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide () Indole + 1,3,4-oxadiazole Thiol (-SH), thiazole/benzothiazole acetamide Oxadiazole-thione intermediate + coupling Anticancer (in vitro), COX-2 inhibition
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () Triazole Naphthyloxy-methyl, nitro groups (e.g., 6b, 6c) Click chemistry (azide-alkyne cycloaddition) Antibacterial, anti-inflammatory
N-[(5-Chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine () Indole-Schiff base + oxadiazole Chloro-substituted indole, methyl-indole Condensation + cyclization Tyrosinase inhibition
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide () Thiadiazole Thiol (-SH), phenylacetamide EDC/HOBt coupling Antimicrobial
2-[3-(2,2-Dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide () Indole + dicyanovinyl Electron-withdrawing dicyanovinyl Knoevenagel condensation Fluorescent probe, photophysical studies

Key Insights:

Heterocyclic Core Influence :

  • 1,3,4-Oxadiazole (target compound) enhances metabolic stability and π-π stacking due to its planar, electron-deficient structure .
  • Triazole () improves water solubility and bioavailability via hydrogen bonding .
  • Thiadiazole () introduces higher electronegativity, favoring enzyme inhibition .

Nitro groups (b) improve antibacterial activity but may reduce metabolic stability due to redox sensitivity . Thiol (-SH) derivatives () exhibit stronger enzyme inhibition via covalent binding or metal chelation .

Synthetic Routes :

  • Cyclization (e.g., oxadiazole formation in ) is common for rigid heterocycles but requires harsh reagents like CS₂/KOH.
  • Click chemistry () offers regioselective triazole synthesis under mild conditions, ideal for drug discovery .

Biological Activity :

  • The target compound’s indole-oxadiazole-acetamide scaffold is predicted to inhibit kinases or tubulin polymerization, similar to derivatives .
  • Triazole analogs () show superior antibacterial activity due to naphthyloxy groups enhancing membrane penetration .

Table 2: Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.8 1 5 75
(2a) 4.2 1 6 88
(6b) 3.5 1 7 112
2.9 1 5 68

Note: The target compound’s moderate LogP (3.8) and lower polar surface area (75 Ų) suggest favorable oral absorption compared to triazole derivatives () .

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a hybrid molecule that combines the structural motifs of indole and oxadiazole, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4OC_{14}H_{14}N_{4}O, with a molecular weight of approximately 254.29 g/mol. The structure features an indole ring fused with a 5-methyl-1,3,4-oxadiazole moiety and a phenylacetamide group, which contributes to its biological potency.

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit various mechanisms of action against cancer cells. These include:

  • Inhibition of NF-κB Signaling : The oxadiazole moiety has been shown to inhibit NF-κB activation, leading to reduced transcription of genes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through dose-dependent mechanisms .
  • Cell Cycle Arrest : Certain derivatives have been reported to cause G2/M phase arrest in cancer cells, disrupting normal cell cycle progression .

Anticancer Properties

The compound's anticancer activity has been evaluated against various cancer cell lines. Key findings include:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induction of apoptosis
MCF-70.34Inhibition of tubulin polymerization
HT-290.86G2/M phase arrest and apoptosis induction

These results indicate potent anticancer effects, particularly against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cell lines.

Additional Biological Activities

Beyond anticancer effects, derivatives of 1,3,4-oxadiazoles have also shown:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Compounds derived from this class have been investigated for their ability to reduce inflammation in various models .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups.
  • MCF-7 Cell Line Evaluation : In another investigation, the compound was found to inhibit tubulin polymerization effectively, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor growth inhibition when treated with this compound.

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example:

  • Temperature modulation : Maintain 60–80°C during cyclization to prevent side reactions .
  • pH adjustment : Use buffered solutions (pH 6–7) during amide coupling to stabilize intermediates .
  • Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the final product, achieving >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • IR spectroscopy : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and amide C=O (1670–1700 cm⁻¹) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify indole proton shifts (δ 7.2–8.1 ppm) and methyl groups on oxadiazole (δ 2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at 378.4 g/mol) .

Q. How does the compound’s heteroatom-rich structure influence its physicochemical properties?

Methodological Answer: The oxadiazole and indole moieties contribute to:

  • Polarity : Increased solubility in DMSO due to N and O atoms .
  • Stability : Oxadiazole’s aromaticity enhances thermal stability (decomposition >200°C) .
  • Bioactivity : Indole’s planar structure facilitates interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

  • Target identification : Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) using ATP-competitive binding protocols .
  • Apoptosis studies : Use flow cytometry with Annexin V/PI staining to quantify cell death in treated cancer lines .
  • Pathway analysis : Western blotting for caspase-3/9 activation confirms apoptotic mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent variation : Replace the 5-methyl group on oxadiazole with electron-withdrawing groups (e.g., -NO₂) to test cytotoxicity changes .
  • Scaffold hopping : Synthesize indole-free analogs (e.g., benzimidazole replacements) and compare IC₅₀ values .
  • Pharmacophore mapping : Use Schrödinger’s Phase software to identify critical hydrogen-bonding motifs .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability testing : Measure plasma concentration via LC-MS after oral administration in rodent models .
  • Metabolite profiling : Identify hepatic metabolites using liver microsome assays to explain reduced activity .
  • Formulation adjustments : Use PEGylated liposomes to enhance solubility and prolong circulation time .

Q. What computational approaches predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates interactions with tubulin (PDB: 1SA0), focusing on binding energy (ΔG < -8 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Build regression models using descriptors like logP and polar surface area to predict activity .

Q. What strategies mitigate solubility challenges during preclinical testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (1:9) for in vitro assays to maintain solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (>5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How do researchers evaluate the compound’s stability under varying storage and physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify degradation products via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor purity changes .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS .

Q. What role do counterions play in modulating the compound’s crystallinity and bioavailability?

Methodological Answer:

  • Salt screening : Test mesylate, tosylate, and citrate salts for improved crystallinity (PXRD analysis) .
  • Dissolution studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP Apparatus II .
  • Bioavailability metrics : Calculate AUC0–24h after administering different salt forms in animal models .

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